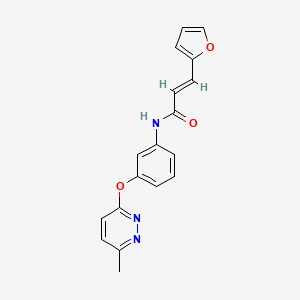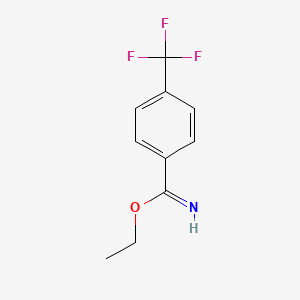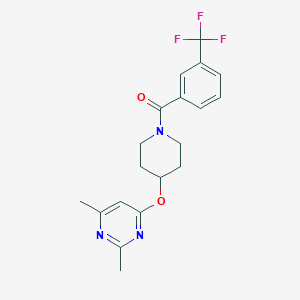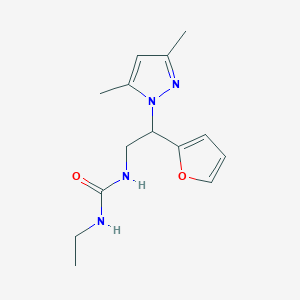
N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-724714 and has been found to have several unique properties that make it an ideal candidate for use in various research studies.
Mécanisme D'action
CP-724714 works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and survival. Specifically, it targets the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) signaling pathways. By blocking these pathways, CP-724714 prevents cancer cells from proliferating and surviving.
Biochemical and Physiological Effects:
CP-724714 has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, CP-724714 has been found to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-724714 is its specificity for certain signaling pathways involved in cancer cell growth and survival. This makes it an ideal candidate for use in cancer research studies. However, one limitation of CP-724714 is its potential toxicity, which may limit its use in certain research studies.
Orientations Futures
There are several potential future directions for research involving CP-724714. One area of interest is the development of new cancer treatments that combine CP-724714 with other drugs or therapies. Additionally, further studies are needed to determine the optimal dosage and administration of CP-724714 for different types of cancer. Finally, research is needed to explore the potential applications of CP-724714 in other areas of scientific research, such as neurology and immunology.
In conclusion, CP-724714 is a chemical compound that has shown great potential for use in scientific research, particularly in the field of cancer research. Its unique properties and mechanism of action make it an ideal candidate for further study and development. However, more research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of CP-724714 involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with N-(1-cyanopropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
CP-724714 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various types of cancer cells by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, CP-724714 has been found to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-3-8(6-12)13-10(15)5-9-7-16-11(4-2)14-9/h7-8H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOPJZJLYZXOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)NC(CC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-(2-ethyl-1,3-thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)
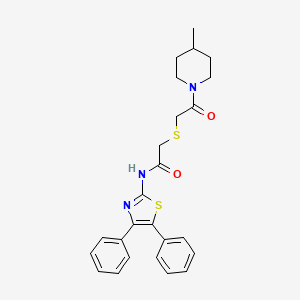

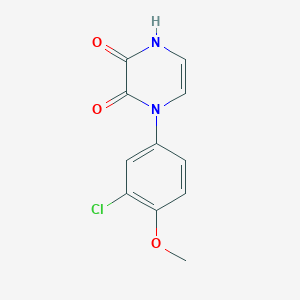
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)
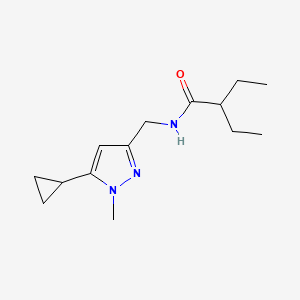
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
![N-[4-[2-hydroxy-3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propoxy]phenyl]-N-methylacetamide](/img/structure/B2478407.png)
